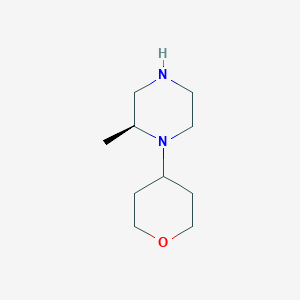
(2S)-2-methyl-1-(oxan-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methyl-1-(oxan-4-yl)piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group at the second position and an oxane (tetrahydropyran) ring at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperazine and 4-hydroxytetrahydropyran.
Step 1 Alkylation: The piperazine is alkylated at the second position using a suitable methylating agent such as methyl iodide or methyl bromide under basic conditions.
Step 2 Nucleophilic Substitution: The 4-hydroxytetrahydropyran is then introduced via a nucleophilic substitution reaction. This can be achieved by converting the hydroxyl group to a good leaving group (e.g., tosylate) and then reacting it with the methylated piperazine.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the oxane ring to open it and form linear alcohols.
Substitution: The piperazine ring can undergo various substitution reactions, such as halogenation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or acylating agents like acetic anhydride.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Linear alcohols from ring opening.
Substitution: Halogenated or acylated derivatives of the piperazine ring.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry
Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.
Material Science: Investigated for its potential in creating new materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism by which (2S)-2-methyl-1-(oxan-4-yl)piperazine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-methylpiperazine: Lacks the oxane ring, making it less complex and potentially less versatile.
1-(oxan-4-yl)piperazine: Missing the methyl group, which can affect its reactivity and binding properties.
(2S)-2-methyl-1-(tetrahydrofuran-4-yl)piperazine: Similar structure but with a tetrahydrofuran ring instead of an oxane ring, which can influence its chemical behavior and applications.
Uniqueness
(2S)-2-methyl-1-(oxan-4-yl)piperazine is unique due to the presence of both the methyl group and the oxane ring, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(2S)-2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
Clé InChI |
MZZOCMUNKIDOHC-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CNCCN1C2CCOCC2 |
SMILES canonique |
CC1CNCCN1C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


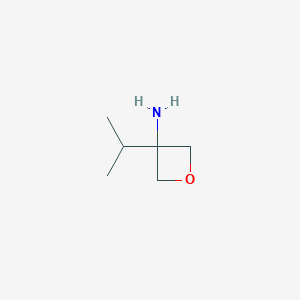
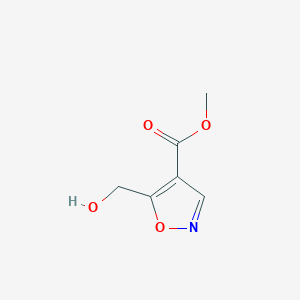
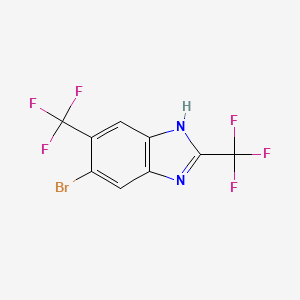
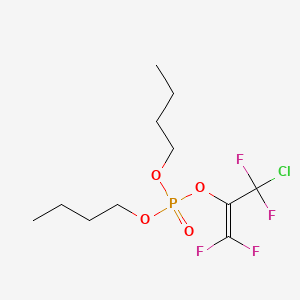
![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)



![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)

